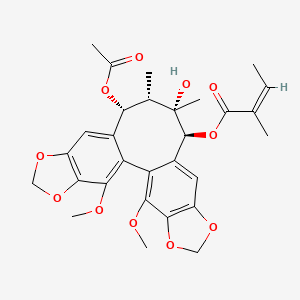

KadsurindutinA

説明

Kadsurindutin A is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus (family Schisandraceae), which are widely studied for their bioactive secondary metabolites . These compounds typically feature a bicyclic framework with oxygenated substituents, contributing to diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects .

特性

分子式 |

C29H32O11 |

|---|---|

分子量 |

556.6 g/mol |

IUPAC名 |

[(11S,12S,13S,14R)-14-acetyloxy-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C29H32O11/c1-8-13(2)28(31)40-27-17-10-19-24(38-12-36-19)26(34-7)21(17)20-16(9-18-23(25(20)33-6)37-11-35-18)22(39-15(4)30)14(3)29(27,5)32/h8-10,14,22,27,32H,11-12H2,1-7H3/b13-8-/t14-,22+,27-,29-/m0/s1 |

InChIキー |

VJNWJRQEPSIDQB-GLBHBZOMSA-N |

異性体SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C)OCO5)OC)OC)OCO3 |

正規SMILES |

CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C(C1(C)O)C)OC(=O)C)OCO5)OC)OC)OCO3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of KadsurindutinA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of phenolic compounds as starting materials, which undergo a series of reactions such as alkylation, cyclization, and oxidation to form the desired lignan structure. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of KadsurindutinA may involve the extraction of the compound from natural sources, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high purity and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.

化学反応の分析

Types of Reactions

KadsurindutinA undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of KadsurindutinA can lead to the formation of quinones, while reduction can yield dihydro derivatives

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a model compound for studying lignan chemistry.

Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress and damage.

Medicine: Explored for its anticancer, anti-inflammatory, and antiviral activities. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and viral infections.

Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

作用機序

The mechanism of action of KadsurindutinA involves its interaction with various molecular targets and pathways:

Antioxidant Activity: KadsurindutinA scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukins.

Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits cell proliferation by modulating signaling pathways like NF-κB and PI3K/Akt.

類似化合物との比較

Key Observations :

- Backbone Variations : Kadsurin A and Kadsurindutin A likely share the dibenzocyclooctadiene core, but Kadsurin A includes an allyl group, enhancing lipophilicity (LogP: ~4.2) .

2.2 Functional Analogues

Compounds with overlapping bioactivities include:

- Interiorin D: A lignan marker for K. interior, distinguished by its angeloyl ester moiety, which enhances anti-inflammatory activity compared to non-esterified lignans .

- Heteroclitin E : Exhibits neuroprotective effects, a trait shared with other Kadsura lignans due to antioxidant properties .

Species-Specific Distribution and Chemotaxonomic Markers

Kadsurindutin A and its analogues show species-specific distribution:

- K. coccinea: Rich in kadangustin L and ananolignan A, which are absent in K. heteroclita and K. longipedunculata .

- K. interior : Contains unique markers like angeloylgomisin R and interiorin D, distinguishing it from Kadsurindutin A-containing species .

- K. heteroclita : Dominated by kadoblongifolin B and gomisin H, suggesting evolutionary divergence in lignan biosynthesis pathways .

Pharmacological and Metabolic Differences

- Bioactivity : Kadsurin A and its analogues demonstrate higher anti-HIV activity (EC₅₀: ~0.5 μM) compared to hydroxylated variants like Gomisin H, which prioritize antioxidant effects .

- Metabolic Stability : Methoxy groups in Kadsurindutin A may reduce Phase I metabolism rates compared to hydroxylated lignans, prolonging half-life .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。